molecular formula C7H3F2NO4 B1423065 2,3-Difluoro-5-nitrobenzoic acid CAS No. 942035-31-6

2,3-Difluoro-5-nitrobenzoic acid

Cat. No. B1423065
CAS RN: 942035-31-6
M. Wt: 203.1 g/mol
InChI Key: MURQTOITBVYFMS-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzoic acid is a chemical compound with the CAS Number: 942035-31-6. It has a molecular weight of 203.1 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-5-nitrobenzoic acid is C7H3F2NO4 . The average mass is 203.100 Da and the monoisotopic mass is 203.003021 Da .


Physical And Chemical Properties Analysis

2,3-Difluoro-5-nitrobenzoic acid is a solid at room temperature . The storage temperature is normal and it is stored in an inert atmosphere .

Scientific Research Applications

Tissue Sulfhydryl Groups

One significant application of 2,3-Difluoro-5-nitrobenzoic acid relates to its derivative, 5,5'-dithiobis(2-nitrobenzoic acid), used in the determination of sulfhydryl groups in biological materials. This application has been useful for studying reactions with blood and investigating disulfide bond splitting in reduced heme (Ellman, 1959).

Synthesis and Phenotypic Screening

The compound has been utilized in the synthesis and phenotypic screening of guanine-mimetic libraries. Specifically, 5-Fluoro-2-nitrobenzoic acid, a related compound, has been employed in the creation of derivatives for chemical screening processes (Miller & Mitchison, 2004).

X-ray Powder Diffraction

Related compounds like 2,4-dichloro-5-nitrobenzoic acid have been studied using X-ray powder diffraction, highlighting the compound's utility in understanding molecular structures and their physical properties (Quevedo, Armas, & Marill, 1998).

Metal Ion Detection

5,5'-Dithiobis (2-nitrobenzoic acid)-modified gold nanoparticles, derived from 2,3-Difluoro-5-nitrobenzoic acid, have been developed as sensors for the selective detection of metal ions like Cr3+ in aqueous solutions. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Dang, Li, Wang, Li, & Wu, 2009).

Safety and Hazards

The safety information for 2,3-Difluoro-5-nitrobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,3-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQTOITBVYFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712394
Record name 2,3-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-nitrobenzoic acid

CAS RN

942035-31-6
Record name 2,3-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium nitrate (1.7 g) was added to a concentrated sulfuric acid (7 ml) solution containing 2,3-difluorobenzoic acid (1.58 g), followed by stirring at room temperature for 0.5 hours. The reaction solution was poured into ice water, followed by extraction with ethyl acetate. The organic layers were dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 4:1). A light yellow solid of 2,3-difluoro-5-nitrobenzoic acid (1.61 g) was thus obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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